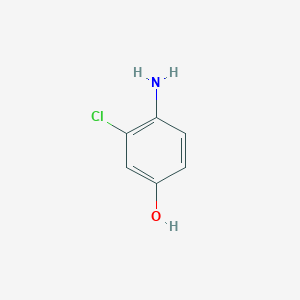

4-Amino-3-chlorophenol

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-amino-3-chlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO/c7-5-3-4(9)1-2-6(5)8/h1-3,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNLPXABQLXSICH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30170083 | |

| Record name | 4-Amino-3-chlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30170083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17609-80-2 | |

| Record name | 4-Amino-3-chlorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17609-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-3-chlorophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017609802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-3-chlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30170083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-3-chlorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.788 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Amino-3-chlorophenol CAS number 17609-80-2

An In-depth Technical Guide to 4-Amino-3-chlorophenol (CAS 17609-80-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (4-A3CP), identified by the CAS number 17609-80-2, is a pivotal chemical intermediate in the pharmaceutical and chemical industries. Its unique molecular structure, featuring amino, hydroxyl, and chloro functional groups on a benzene ring, makes it a versatile building block for complex organic synthesis. This guide provides a comprehensive overview of its chemical properties, synthesis methodologies, key applications in drug development, and safety profile, tailored for a scientific audience. The compound is particularly noted for its role as a crucial precursor in the manufacture of advanced targeted cancer therapies, including multi-kinase inhibitors.[1][2][3][4]

Chemical and Physical Properties

This compound is a light yellow to light grey crystalline solid.[1][5] It is hygroscopic and should be stored in a cool, dry place, protected from light.[1] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₆ClNO | [1][5][6][7] |

| Molecular Weight | 143.57 g/mol | [1][7][8] |

| Melting Point | 153 - 160 °C | [1][5][8][9] |

| Boiling Point | 287.3 °C (at 760 mmHg) | [1][5][9] |

| Density | 1.406 g/cm³ (Predicted) | [1][5][9] |

| Flash Point | 127.6 °C | [5][9] |

| pKa | 9.26 ± 0.18 (Predicted) | [1] |

| LogP | 1.17 | [10] |

| Vapor Pressure | 0.00074 mmHg (at 25 °C) | [5] |

| Appearance | White/Light yellow/Light grey crystalline powder | [1][5][9] |

| Solubility | Slightly soluble in DMSO and Methanol | [1] |

| Purity | 97% to ≥99% | [2][5] |

| Storage | 2-8°C, protect from light | [1] |

Chemical Identifiers

Accurate identification is critical in research and development. The following table lists the primary identifiers for this compound.

| Identifier Type | Value | Reference(s) |

| CAS Number | 17609-80-2 | [1][7] |

| IUPAC Name | This compound | [7][11] |

| Synonyms | 3-Chloro-4-aminophenol, 2-chloro-4-hydroxyaniline | [1][5][7] |

| EINECS | 241-583-3 | [1][5][7] |

| MDL Number | MFCD00801116 | [1][8] |

| InChI | InChI=1S/C6H6ClNO/c7-5-3-4(9)1-2-6(5)8/h1-3,9H,8H2 | [1][12] |

| InChIKey | PNLPXABQLXSICH-UHFFFAOYSA-N | [1][10][11] |

| SMILES | C1(O)=CC=C(N)C(Cl)=C1 | [1][11] |

Applications in Drug Development

This compound is a cornerstone intermediate for several advanced therapeutics, primarily in oncology. Its structure is integral to the pharmacophore of multiple kinase inhibitors.

-

Lenvatinib : This compound is an essential intermediate for the synthesis of Lenvatinib, a multi-kinase inhibitor used to treat advanced liver and thyroid cancers.[1][2][4]

-

Tivozanib : It serves as a key starting material for Tivozanib, a potent and selective vascular endothelial growth factor receptor (VEGFR) inhibitor used in the treatment of renal cell carcinoma.[1][2][4]

-

Alzheimer's Disease Research : 4-A3CP is used as a synthetic reagent for preparing benzothiazole-based ureas, which are being investigated as potential modulators of ABAD/17β-HSD10 for the treatment of Alzheimer's disease.[1][2]

-

General Applications : It is widely applied in the design and synthesis of drugs for cardiovascular and neurological diseases.[1][2][3]

-

Analytical Standard : The compound is also used as a reference standard for analytical method development, validation, and quality control during the manufacturing of drugs like Lenvatinib.[12][13]

Caption: Role of 4-A3CP as a precursor in targeted therapies.

Synthesis Methodologies

Several synthetic routes to this compound have been established, allowing for its production from various starting materials. The choice of method often depends on the desired scale, purity requirements, and economic feasibility.

-

Reduction of 3-chloro-4-nitrophenol : This is a common laboratory-scale method involving the reduction of the nitro group of 3-chloro-4-nitrophenol using reagents like iron powder in acetic acid.[6]

-

From m-chlorophenol : This pathway involves diazotization and coupling reactions to introduce the amino and hydroxyl groups onto the m-chlorophenol ring.[1][6] However, the instability of the diazonium salt intermediate can pose challenges for large-scale industrial production.[14]

-

Microchannel Reactor Synthesis : A modern, patented method uses a multi-temperature-zone continuous flow microchannel reactor starting from p-aminobenzenesulfonic acid.[3][14] This approach involves three main steps—diazotization, coupling, and reduction—and is designed for safe, large-scale production with high yield and purity by controlling reaction conditions precisely.[3][14]

Caption: Workflow for the synthesis of 4-A3CP via reduction.

Experimental Protocols

Laboratory Synthesis via Reduction

This protocol details the synthesis of 4-A3CP from 3-chloro-4-nitrophenol.[6]

-

Materials:

-

3-chloro-4-nitrophenol (5.0 g, 28.8 mmol)

-

Ethanol (50 mL)

-

Iron powder (9.6 g, 172.9 mmol)

-

Acetic acid (10 mL)

-

-

Procedure:

-

To a suitable reaction flask, add 3-chloro-4-nitrophenol and ethanol at room temperature (26 °C).

-

To the resulting solution, add the iron powder and acetic acid.

-

Heat the reaction mixture to 80 °C and stir for 16 hours.

-

After the reaction is complete, cool the mixture to 15 °C.

-

Concentrate the solution under reduced pressure to remove the solvent.

-

Purify the crude product by column chromatography to obtain this compound.

-

-

Expected Outcome:

-

The procedure yields approximately 3.6 g (88%) of the product as a pale red solid.[6]

-

Analytical HPLC Method

This protocol provides a general method for the analysis of 4-A3CP purity.[10]

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Method: Reverse Phase (RP)

-

Column: Newcrom R1 or equivalent C18 column.

-

Mobile Phase: A mixture of acetonitrile, water, and an acid modifier. A typical composition would be acetonitrile and water containing phosphoric acid.

-

Note for Mass Spectrometry (MS) Detection: If coupling with an MS detector, the phosphoric acid in the mobile phase must be replaced with a volatile acid, such as formic acid, to ensure compatibility.[10]

-

Application: This method is suitable for purity analysis, pharmacokinetic studies, and scaling up for preparative separation of impurities.[10]

Toxicological and Safety Data

While essential for synthesis, 4-A3CP is a hazardous chemical that requires careful handling.

GHS Hazard Classification

| Hazard | Code(s) | Description | Reference(s) |

| Acute Toxicity | H302, H312, H332 | Harmful if swallowed, in contact with skin, or if inhaled. | [1][7][15][16] |

| Skin Irritation | H315 | Causes skin irritation. | [1][7][15][16] |

| Eye Irritation | H319 | Causes serious eye irritation. | [1][7][15][16] |

| Respiratory | H335 | May cause respiratory irritation. | [1][15][16] |

| Signal Word | Warning / Danger | [1][16] | |

| Pictogram | GHS07 (Exclamation Mark) | [1][16] |

Comparative In Vitro Toxicity

A study on isolated renal cortical cells from rats was conducted to compare the nephrotoxic potential of 4-A3CP with its isomers and related compounds. The results indicated that the position and number of chlorine atoms significantly influence toxicity. Notably, this compound was found to be the least nephrotoxic among the tested chloro-aminophenols.[17]

| Compound | Relative Nephrotoxic Potential |

| 4-amino-2,6-dichlorophenol | Highest |

| 4-amino-2-chlorophenol | High |

| 4-aminophenol | Medium |

| This compound | Lowest |

| Source: Chemico-Biological Interactions, 2014[17] |

Handling and First Aid

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid dust formation, ingestion, and inhalation.[15]

-

First Aid (Skin Contact): Wash off immediately with plenty of soap and water for at least 15 minutes.[15][16]

-

First Aid (Eye Contact): Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[15][16]

-

First Aid (Ingestion): Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.[16]

-

Fire Safety: Use CO₂, dry chemical powder, or foam as extinguishing media. Combustion emits toxic fumes, including carbon oxides, nitrogen oxides, and hydrogen chloride.[15][16]

Conclusion

This compound is more than a simple chemical; it is an enabling molecule for modern medicine. Its role as a key intermediate in the synthesis of life-saving cancer drugs like Lenvatinib and Tivozanib underscores its importance in pharmaceutical R&D.[1][4] This guide has provided a detailed technical overview of its properties, synthesis, and applications. A thorough understanding of its chemistry and handling is crucial for scientists and researchers working to develop the next generation of therapeutics.

References

- 1. This compound | 17609-80-2 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. Method for synthesizing this compound by means of multiple-temperature-zone continuous flow microchannel reactor - Eureka | Patsnap [eureka.patsnap.com]

- 4. nbinno.com [nbinno.com]

- 5. otq.hspchem.com [otq.hspchem.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. This compound | C6H6ClNO | CID 87184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 17609-80-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 9. lookchem.com [lookchem.com]

- 10. This compound | SIELC Technologies [sielc.com]

- 11. This compound | CAS 17609-80-2 [matrix-fine-chemicals.com]

- 12. veeprho.com [veeprho.com]

- 13. Lenvatinib Impurity 7 | 17609-80-2 | SynZeal [synzeal.com]

- 14. CN107739313B - Method for synthesizing this compound by multi-temperature-zone continuous flow microchannel reactor - Google Patents [patents.google.com]

- 15. fishersci.com [fishersci.com]

- 16. static.cymitquimica.com [static.cymitquimica.com]

- 17. 4-Amino-2-chlorophenol: Comparative in vitro nephrotoxicity and mechanisms of bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-3-chlorophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-3-chlorophenol is a crucial chemical intermediate, pivotal in the synthesis of a variety of pharmaceutical compounds, most notably tyrosine kinase inhibitors used in oncology.[1][2] Its utility as a synthetic building block is largely dictated by its specific physicochemical properties. This technical guide provides a comprehensive overview of these properties, detailed experimental protocols for their determination, and a look into the biological pathways targeted by therapeutics derived from this compound. All quantitative data is presented in a clear, tabular format for ease of reference and comparison.

Core Physicochemical Properties

This compound is a substituted aromatic compound with the molecular formula C₆H₆ClNO.[1] It typically presents as an off-white to light brown or light yellow crystalline powder.[1][3] The presence of amino, chloro, and hydroxyl functional groups on the benzene ring defines its chemical reactivity and physical characteristics.

Quantitative Data Summary

The key physicochemical parameters of this compound are summarized in the table below. These values are critical for predicting its behavior in various solvents, its potential for biological membrane transport, and for the design of synthetic routes.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₆ClNO | [1] |

| Molecular Weight | 143.57 g/mol | [1][4] |

| CAS Number | 17609-80-2 | [1][5] |

| Appearance | Off-white to light brown crystalline powder | [3] |

| Melting Point | 153 - 160 °C | [1][5] |

| Boiling Point | 287.3 ± 25.0 °C (Predicted) | [1][5] |

| Density | 1.406 ± 0.06 g/cm³ (Predicted) | [1][5] |

| Solubility | Slightly soluble in DMSO and Methanol; Slightly soluble in cold water. | [1][3] |

| pKa | 9.26 ± 0.18 (Predicted) | [1] |

| logP (XLogP3) | 1.9 | [4][6] |

| Flash Point | 127.6 - 131.8 °C | [5] |

| Vapor Pressure | 0.00074 mmHg at 25°C | [5] |

| Refractive Index | 1.606 | [5] |

Experimental Protocols

Accurate determination of physicochemical properties is fundamental to chemical research and drug development. Below are detailed methodologies for key experiments.

Synthesis of this compound from 3-chloro-4-nitrophenol

This protocol outlines a common laboratory-scale synthesis via the reduction of a nitro group.

-

Materials: 3-chloro-4-nitrophenol, Ethanol, Iron powder, Acetic acid.

-

Procedure:

-

To a reaction vessel, add 3-chloro-4-nitrophenol (e.g., 5.0 g, 28.8 mmol) and ethanol (e.g., 50 ml) at room temperature (26 °C).[7]

-

To this solution, add iron powder (e.g., 9.6 g, 172.9 mmol) and acetic acid (e.g., 10 mL).[7]

-

Heat the solution and stir at 80 °C for 16 hours.[7]

-

After the reaction period, cool the solution to 15 °C.[7]

-

Concentrate the solution under reduced pressure.

-

Purify the resulting crude product by column chromatography to yield this compound.[7]

-

Determination of Melting Point (Capillary Method)

This standard method provides a melting point range, which is an important indicator of purity.

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), thermometer, capillary tubes.[3]

-

Procedure:

-

Ensure the sample of this compound is finely powdered and dry.[2]

-

Pack a small amount of the sample into a capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.[2][3]

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (around 155 °C).

-

Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.[8]

-

Record the temperature at which the first drop of liquid appears (T1).

-

Record the temperature at which the entire sample has completely melted (T2).[8]

-

The melting point is reported as the range T1 - T2. For pure compounds, this range is typically narrow (0.5-1.0 °C).

-

Qualitative Solubility Determination

This protocol determines the solubility of the compound in various solvents.

-

Materials: this compound, test tubes, spatula, and a range of solvents (e.g., water, DMSO, methanol, 5% NaOH, 5% HCl).

-

Procedure:

-

Place approximately 0.1 g of the compound into a small test tube.[9]

-

Add 3 mL of the chosen solvent (e.g., water) in portions, shaking vigorously after each addition.[9]

-

Observe if the compound dissolves completely. Classify as soluble, slightly soluble, or insoluble.

-

If the compound is insoluble in water, repeat the test with other solvents such as 5% NaOH and 5% HCl to assess its acidic or basic character.[9]

-

Determination of pKa by Potentiometric Titration

This method measures the pH of a solution as a titrant is added, allowing for the calculation of the acid dissociation constant.

-

Apparatus: pH meter with electrode, magnetic stirrer, burette.

-

Reagents: this compound solution (e.g., 1 mM), standardized 0.1 M HCl or 0.1 M NaOH, 0.15 M KCl solution (to maintain ionic strength).[5]

-

Procedure:

-

Calibrate the pH meter using standard buffer solutions.

-

Prepare a solution of this compound (e.g., 20 mL of 1mM solution).[5]

-

Add KCl solution to maintain a constant ionic strength.[5]

-

If determining the pKa of the phenolic proton, the solution can be titrated with 0.1 M NaOH. For the amino group, an acid titration would be used after basifying the initial solution.

-

Add the titrant in small, precise increments from the burette while stirring the solution.

-

Record the pH after each addition, allowing the reading to stabilize.[5]

-

Plot the pH versus the volume of titrant added. The pKa is equal to the pH at the half-equivalence point of the titration curve.[10][11]

-

Synthesis and Biological Pathway Visualizations

Diagrams created using Graphviz (DOT language) illustrate key workflows and biological relationships involving this compound and its derivatives.

Synthesis Workflow

The following diagram illustrates a common synthetic route to this compound.

Targeted Signaling Pathway

This compound is a key intermediate for synthesizing tivozanib and lenvatinib.[1][2] These drugs are multi-targeted tyrosine kinase inhibitors that primarily act on Vascular Endothelial Growth Factor Receptors (VEGFRs), which are crucial for angiogenesis (the formation of new blood vessels), a process vital for tumor growth.[12][13][14]

Applications and Significance

The primary significance of this compound in the pharmaceutical industry is its role as a key starting material or intermediate.[1][2]

-

Oncology: It is indispensable for the synthesis of tivozanib and lenvatinib, which are FDA-approved for treating renal cell carcinoma and other cancers.[14][15][16] These drugs function by inhibiting angiogenesis, effectively starving tumors of the blood supply needed for growth.

-

Neurological and Cardiovascular Disease Research: The compound is also utilized in the design and synthesis of potential therapeutics for neurological and cardiovascular diseases.[1]

-

Alzheimer's Disease Research: It serves as a reagent in the preparation of benzothiazole-based ureas, which are being investigated as potential modulators of enzymes implicated in Alzheimer's disease.[1]

Safety and Handling

This compound is classified as harmful and requires careful handling in a laboratory setting.

-

Hazards: It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and may cause serious eye irritation or damage.[4][17]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[14][18] All handling should be done in a well-ventilated area or under a fume hood.[13]

-

Storage: Store in a cool, well-ventilated area in a tightly closed container, protected from light and air, as it is sensitive to both.[3][13] Storage temperatures of 2-8°C are often recommended.[1]

-

Fire Safety: In case of fire, use carbon dioxide, dry chemical powder, or foam as extinguishing media. Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride.[13][18]

This guide provides foundational knowledge on the physicochemical properties of this compound, empowering researchers and developers to utilize this important intermediate effectively and safely in the pursuit of novel therapeutics.

References

- 1. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. byjus.com [byjus.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. commerce.bio-rad.com [commerce.bio-rad.com]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. pennwest.edu [pennwest.edu]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. jove.com [jove.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]

- 11. byjus.com [byjus.com]

- 12. cusabio.com [cusabio.com]

- 13. VEGF Pathway | Thermo Fisher Scientific - SG [thermofisher.com]

- 14. Lenvima (lenvatinib) vs Fotivda (tivozanib) | Everyone.org [everyone.org]

- 15. targetedonc.com [targetedonc.com]

- 16. cdn.mdedge.com [cdn.mdedge.com]

- 17. quora.com [quora.com]

- 18. agilent.com [agilent.com]

4-Amino-3-chlorophenol molecular structure and formula

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, chemical properties, synthesis, and analysis of 4-Amino-3-chlorophenol, a key intermediate in the pharmaceutical industry.

Molecular Structure and Chemical Formula

This compound is an aromatic organic compound containing amino, chloro, and hydroxyl functional groups attached to a benzene ring. Its chemical structure and fundamental identifiers are crucial for its application in chemical synthesis and drug development.

Chemical Formula: C₆H₆ClNO

IUPAC Name: this compound[1]

Synonyms: 3-Chloro-4-aminophenol, 2-Chloro-4-hydroxyaniline[2]

Below is a two-dimensional representation of the molecular structure.

Caption: 2D Molecular Structure of this compound.

Physicochemical and Spectroscopic Data

The following table summarizes key quantitative data for this compound, essential for experimental design and chemical handling.

| Property | Value | Source(s) |

| Identifiers | ||

| CAS Number | 17609-80-2 | [1][3][4][5][6] |

| InChIKey | PNLPXABQLXSICH-UHFFFAOYSA-N | [1][4] |

| SMILES | NC1=C(Cl)C=C(O)C=C1 | [4][5] |

| Physical Properties | ||

| Molecular Weight | 143.57 g/mol | [1][3][4][5] |

| Appearance | Light grey to light yellow solid | [3][7] |

| Melting Point | 153 - 155 °C / 159 - 160 °C | [2][7] |

| Boiling Point | 287.3 °C at 760 mmHg | [7] |

| Density | 1.406 g/cm³ | [7] |

| Spectroscopic Data | ||

| ¹H NMR, ¹³C NMR, IR | Spectral data are available for the hydrochloride salt from various suppliers. | [1][6][8] |

Experimental Protocols

Synthesis of this compound

Several synthetic routes for this compound have been reported. A common laboratory-scale method involves the reduction of 3-chloro-4-nitrophenol.

Reaction: Reduction of 3-chloro-4-nitrophenol.

Materials:

-

3-chloro-4-nitrophenol (5.0 g, 28.8 mmol)

-

Ethanol (50 ml)

-

Iron powder (9.6 g, 172.9 mmol)

-

Acetic acid (10 mL)

Procedure:

-

To a solution of 3-chloro-4-nitrophenol in ethanol at 26 °C, add iron powder and acetic acid.[3]

-

Heat the mixture and stir at 80 °C for 16 hours.[3]

-

After the reaction is complete, cool the solution to 15 °C.[3]

-

Concentrate the solution under reduced pressure.

-

Purify the resulting residue by column chromatography to yield this compound.[3]

Other reported synthesis methods include starting from o-chloronitrobenzene or using m-chlorophenol as a starting material through diazotization and coupling.[3][9] A method utilizing a microchannel reactor for large-scale production starting from sulfanilic acid has also been developed.[4][5]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

The purity of this compound can be assessed using a reverse-phase HPLC method.

Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Conditions:

-

Column: Newcrom R1 or equivalent C18 column.[10]

-

Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acid modifier.[10]

-

For standard analysis, phosphoric acid can be used.

-

For Mass Spectrometry (MS) compatible applications, formic acid should be substituted for phosphoric acid.[10]

-

-

Detection: UV detector at an appropriate wavelength or Mass Spectrometry.

This method is scalable and can be adapted for preparative separation to isolate impurities.[10]

Logical Workflow and Pathways

The following diagram illustrates a typical workflow from synthesis to analysis for producing high-purity this compound.

Caption: General workflow for the synthesis and purification of this compound.

Applications in Drug Development

This compound is a critical building block in the synthesis of several targeted cancer therapies. It serves as a key intermediate for tyrosine kinase inhibitors, which are pivotal in modern oncology.[9] Notable drugs synthesized using this intermediate include:

-

Lenvatinib: Used in the treatment of thyroid cancer and advanced renal cell carcinoma.[9]

-

Tivozanib: An inhibitor used for treating advanced renal cell carcinoma.[9]

Its versatile chemical nature also makes it a valuable component in the design and synthesis of drugs for cardiovascular and neurological diseases.[9]

References

- 1. This compound hydrochloride | C6H7Cl2NO | CID 12598190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C6H6ClNO | CID 87184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. Method for synthesizing this compound by means of multiple-temperature-zone continuous flow microchannel reactor - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN107739313B - Method for synthesizing this compound by multi-temperature-zone continuous flow microchannel reactor - Google Patents [patents.google.com]

- 6. This compound hydrochloride(52671-64-4) IR Spectrum [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. This compound hydrochloride(52671-64-4) 1H NMR spectrum [chemicalbook.com]

- 9. This compound | 17609-80-2 [chemicalbook.com]

- 10. This compound | SIELC Technologies [sielc.com]

Solubility of 4-Amino-3-chlorophenol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Amino-3-chlorophenol in various organic solvents. Due to the limited availability of precise quantitative data for this compound, this document presents qualitative solubility information and estimated quantitative values based on the closely related compound, 4-aminophenol. Furthermore, a detailed experimental protocol for the accurate determination of its solubility is provided, enabling researchers to generate precise data for their specific applications.

Core Concepts in Solubility

The solubility of a solid compound in a liquid solvent is a critical physicochemical parameter in pharmaceutical and chemical research. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. This property is governed by the principle of "like dissolves like," where polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The molecular structure of this compound, featuring a polar aromatic ring with amino and hydroxyl groups, alongside a halogen substituent, dictates its solubility profile in various organic media.

Solubility Profile of this compound

Qualitative assessments indicate that this compound is soluble in ethanol and acetone, and slightly soluble in methanol and dimethyl sulfoxide (DMSO).[1] To provide a more quantitative perspective, the following table summarizes the solubility data for 4-aminophenol, a structurally analogous compound. These values can serve as a useful estimation for the solubility of this compound. The presence of the chlorine atom in this compound may slightly alter these values, and experimental verification is highly recommended.

| Organic Solvent | Estimated Solubility of this compound ( g/100 mL at 25°C) |

| Ethanol | ~4.5[2] |

| Acetone | ~12[2] |

| Methanol | Slightly Soluble |

| Dimethyl Sulfoxide (DMSO) | Very Soluble[2][3] |

| Acetonitrile | ~23[2] |

| Ethyl Acetate | ~15[2] |

Note: These are estimated values based on the solubility of 4-aminophenol and should be experimentally verified for this compound.

Experimental Protocol for Solubility Determination

To obtain precise and reliable solubility data for this compound, the following detailed experimental protocol, based on the widely accepted shake-flask method coupled with UV-Vis spectrophotometry, is provided.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Scintillation vials or sealed flasks

-

Constant temperature shaker bath

-

Centrifuge

-

Syringe filters (0.45 µm)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Experimental Workflow

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-3-chlorophenol

This technical guide provides a comprehensive overview of the melting and boiling point data for 4-Amino-3-chlorophenol (CAS No: 17609-80-2), a crucial intermediate in the synthesis of various pharmaceuticals.[1][2][3][4] This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physicochemical Data

The physical properties of this compound have been reported across various sources. A summary of these key quantitative data is presented below for comparative analysis.

| Property | Value | Source |

| Melting Point | 159-160 °C | [1][2][3][4] |

| 155.0 to 159.0 °C | ||

| 153-155 °C | [5] | |

| 138-142 °C | [6] | |

| Boiling Point | 287.3 ± 25.0 °C (Predicted) | [1][2][4] |

| 287.3 °C at 760 mmHg | [5] | |

| 285 °C (decomposes) | [6] | |

| Density | 1.406 ± 0.06 g/cm³ (Predicted) | [1][2][4] |

| 1.45 g/cm³ | [6] | |

| Molecular Formula | C₆H₆ClNO | [1][2][7][8] |

| Molecular Weight | 143.57 g/mol | [1][3][7][8] |

| Appearance | Light yellow to light brown crystalline powder | [3][6] |

Experimental Protocols

While specific experimental documentation for the above data is not publicly detailed, the following represents standard methodologies for determining the melting and boiling points of a crystalline organic compound like this compound.

Melting Point Determination (Capillary Method)

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the substance transitions from a solid to a liquid. Impurities typically cause a depression and broadening of the melting point range.

-

Apparatus: A melting point apparatus (e.g., Mel-Temp or similar) or a Thiele tube setup, a thermometer, and capillary tubes.

-

Procedure:

-

A small, finely powdered sample of this compound is introduced into a capillary tube, which is then sealed at one end.

-

The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a calibrated thermometer.

-

The sample is heated at a steady, slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample has completely melted is recorded as the end of the melting range. For a pure compound, this range is typically narrow (0.5-1.0 °C).

-

Boiling Point Determination (Distillation Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

-

Apparatus: A distillation flask, a condenser, a receiving flask, a calibrated thermometer, and a heating mantle.

-

Procedure:

-

A sample of this compound is placed in the distillation flask.

-

The apparatus is assembled for simple distillation, with the thermometer bulb positioned just below the side arm of the distillation flask to ensure it accurately measures the temperature of the vapor that is distilling.

-

The flask is heated gently. As the liquid boils, the vapor rises, surrounds the thermometer bulb, and passes into the condenser.

-

The temperature is recorded when it becomes constant. This stable temperature, observed during the distillation of the liquid, is the boiling point. It is important to note the atmospheric pressure at which the measurement is taken, as boiling point varies with pressure.

-

Role in Pharmaceutical Synthesis

This compound is a vital building block in the synthesis of several targeted cancer therapies. Its chemical structure is integral to the creation of advanced therapeutic agents, particularly tyrosine kinase inhibitors.[1][2][3][4]

Caption: Synthetic pathway of key pharmaceuticals from this compound.

References

- 1. This compound CAS#: 17609-80-2 [m.chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 17609-80-2 [chemicalbook.com]

- 5. This compound [hsppharma.com]

- 6. nbinno.com [nbinno.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. This compound | C6H6ClNO | CID 87184 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4-Amino-3-chlorophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-chlorophenol is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. A thorough understanding of its spectroscopic characteristics is essential for quality control, reaction monitoring, and structural elucidation in research and development settings. This technical guide provides a comprehensive overview of the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The information presented herein is intended to serve as a valuable reference for scientists and professionals engaged in the fields of chemical synthesis and drug discovery.

Predicted Spectroscopic Data

Due to the limited availability of publicly accessible experimental spectra for this compound, the following data has been generated using validated computational prediction models. These predictions offer a reliable estimation of the expected spectroscopic features of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data for this compound are presented below.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

| 6.85 | d | 2.5 | H-2 |

| 6.70 | dd | 8.5, 2.5 | H-6 |

| 6.65 | d | 8.5 | H-5 |

| 5.0-6.0 (broad s) | s | - | -OH |

| 3.5-4.5 (broad s) | s | - | -NH₂ |

Note: The chemical shifts of protons attached to heteroatoms (-OH and -NH₂) can vary significantly depending on the solvent, concentration, and temperature.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| 148.2 | C-4 |

| 144.5 | C-1 |

| 121.0 | C-3 |

| 117.8 | C-5 |

| 116.5 | C-6 |

| 115.2 | C-2 |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3450-3250 | Strong, Broad | O-H Stretch (Phenol) |

| 3400-3200 | Medium | N-H Stretch (Amine) |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 1620-1580 | Medium | N-H Bend (Amine) |

| 1520-1470 | Strong | Aromatic C=C Stretch |

| 1300-1200 | Strong | C-O Stretch (Phenol) |

| 1150-1000 | Medium | C-N Stretch (Aromatic Amine) |

| 850-750 | Strong | C-Cl Stretch |

| 900-675 | Strong | Aromatic C-H Bend (out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. Electron Ionization (EI) is a common method for the analysis of small organic molecules.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization) for this compound

| m/z | Predicted Relative Intensity (%) | Possible Fragment Ion |

| 143/145 | 100/33 | [M]⁺ (Molecular Ion) |

| 108 | 45 | [M - Cl]⁺ |

| 80 | 30 | [M - Cl - CO]⁺ |

| 53 | 25 | [C₄H₅]⁺ |

Note: The presence of chlorine results in a characteristic M/M+2 isotopic pattern with an approximate ratio of 3:1.

Experimental Protocols

The following sections describe generalized experimental protocols for obtaining the spectroscopic data presented above. These methodologies are standard practices in analytical chemistry laboratories.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a final volume of 0.5-0.7 mL in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use an appropriate number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the mixture in a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or a pure KBr pellet.

-

Place the sample pellet in the sample holder and acquire the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000-400 cm⁻¹.

-

-

Data Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Instrumentation: Employ a mass spectrometer equipped with an electron ionization (EI) source.

-

Ionization: Bombard the vaporized sample molecules with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and record their abundance to generate a mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow of Spectroscopic Analysis.

Conclusion

This technical guide provides a detailed summary of the predicted spectroscopic data for this compound, covering NMR, IR, and MS techniques. The tabulated data, along with the generalized experimental protocols, serves as a practical resource for researchers and professionals in the pharmaceutical and chemical industries. The provided information is intended to aid in the identification, characterization, and quality assessment of this important chemical intermediate.

An In-depth Technical Guide to the Safety, Toxicity, and Handling of 4-Amino-3-chlorophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-chlorophenol is a chemical intermediate used in the synthesis of various compounds, including pharmaceuticals and dyes. As with any chemical reagent, a thorough understanding of its safety profile, toxicity, and proper handling procedures is paramount for ensuring personnel safety and maintaining experimental integrity. This guide provides a comprehensive overview of the available toxicological data, safe handling practices, and emergency procedures for this compound.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 17609-80-2 |

| Molecular Formula | C₆H₆ClNO |

| Molecular Weight | 143.57 g/mol |

| Appearance | Light yellow to brown powder/crystal |

| Melting Point | 155.0 to 159.0 °C |

GHS Hazard Classification

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazard statements:

-

H312: Harmful in contact with skin

-

H332: Harmful if inhaled

-

H335: May cause respiratory irritation[3]

-

H360: May damage fertility or the unborn child

-

H400: Very toxic to aquatic life

Signal Word: Danger

Hazard Pictograms:

-

Health Hazard

-

Irritant

-

Environmental Hazard

Toxicological Data

Quantitative in vivo toxicological data for this compound is limited in the public domain. However, data for the closely related compound 4-aminophenol is available and can serve as a useful surrogate for understanding potential toxicities. In vitro studies have provided some insights into the specific toxicity of this compound.

Quantitative Toxicity Data

The following tables summarize the available quantitative toxicity data. It is crucial to note that the majority of the in vivo data pertains to 4-aminophenol and should be interpreted with caution as an indicator of the potential toxicity of this compound.

Table 1: Acute Toxicity Data for 4-Aminophenol

| Test | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 671 mg/kg bw[4] | ECHA[5] |

| LD50 | Rabbit | Dermal | >8,000 mg/kg bw[4] | ECHA[5] |

| LC50 | Rat | Inhalation | >3.42 mg/L (4h, dust/mist)[4] | REACH[4] |

Table 2: Skin and Eye Irritation Data for 4-Aminophenol

| Test | Species | Result | Reference |

| Skin Irritation (OECD 404) | Rabbit | Not irritating | ECHA |

| Eye Irritation (OECD 405) | Rabbit | Not irritating | US-EPA |

Table 3: Reproductive and Developmental Toxicity Data for 4-Aminophenol

| Test | Species | Route | NOAEL | Effect | Reference |

| Reproductive Toxicity (OECD 421) | Rat | Oral (gavage) | 100 mg/kg bw/day | Reproductive performance | OECD[4] |

| Developmental Toxicity | Rat | Oral (gavage) | 47 mg/kg bw/day | Post-implantation loss (secondary to maternal toxicity) | OECD[4] |

Table 4: In Vitro Toxicity Data for this compound

| Test System | Endpoint | Result | Reference |

| Renal Cortical Slices | Gluconeogenesis | Reduced at 0.1 µM | [4] |

| Renal Cortical Slices | LDH Leakage | Increased | [4] |

| Isolated Renal Cortical Cells (Rat) | Cytotoxicity (LDH Release) | Less toxic than 4-amino-2,6-dichlorophenol and 4-amino-2-chlorophenol, but more toxic than 4-aminophenol.[6] | [6] |

Mechanism of Toxicity

In vitro studies on aminochlorophenols suggest that their toxicity, particularly nephrotoxicity, may be mediated through oxidative stress. A study on 4-amino-2-chlorophenol, a related compound, demonstrated that its cytotoxicity in isolated renal cortical cells was reduced by the presence of a peroxidase inhibitor and antioxidants such as ascorbate, glutathione, and N-acetyl-l-cysteine.[6] This suggests that the bioactivation of aminochlorophenols by enzymes like peroxidases could lead to the formation of reactive species that induce cellular damage.

For the parent compound, 4-aminophenol, studies have indicated that its nephrotoxicity involves the depletion of cellular glutathione and a decrease in cellular ATP levels, ultimately leading to cell death.[7] Mitochondria are suggested to be a critical target for the reactive intermediates formed during its metabolism.[7]

Caption: Proposed mechanism of this compound induced cytotoxicity.

Experimental Protocols

Acute Oral Toxicity - OECD 420 (Acute Oral Toxicity - Fixed Dose Procedure)

-

Objective: To determine the acute oral toxicity of a substance.

-

Test Animals: Typically rats, one sex (usually females) is used.

-

Procedure:

-

A single animal is dosed at a defined level (e.g., 300 mg/kg).

-

The animal is observed for signs of toxicity and mortality for up to 14 days.

-

If the animal survives, four additional animals are dosed at the same level.

-

If the initial animal dies, the test is repeated at a lower dose level with a new animal.

-

Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern. Body weight is recorded weekly.

-

All animals are subjected to a gross necropsy at the end of the study.

-

Acute Dermal Toxicity - OECD 402

-

Objective: To determine the acute toxicity of a substance applied to the skin.

-

Test Animals: Typically rabbits or rats.

-

Procedure:

-

The fur is clipped from the dorsal area of the trunk of the test animals.

-

The test substance is applied to a small area of skin (approximately 10% of the body surface area) and held in contact with the skin with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.

-

A limit test at a dose of 2000 mg/kg is typically performed first.

-

Animals are observed for signs of toxicity and mortality for 14 days.

-

Dermal irritation is also evaluated.

-

All animals are subjected to a gross necropsy.

-

Skin Irritation - OECD 404

-

Objective: To determine the potential of a substance to cause skin irritation.

-

Test Animals: Albino rabbits.

-

Procedure:

-

A small area of the animal's back is clipped free of fur.

-

0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) of the test substance is applied to a small area of skin under a gauze patch.

-

The patch is covered with a semi-occlusive dressing for a 4-hour exposure period.

-

After 4 hours, the patch is removed, and the skin is gently cleansed.

-

Dermal reactions (erythema and edema) are graded at 1, 24, 48, and 72 hours after patch removal.

-

Eye Irritation - OECD 405

-

Objective: To determine the potential of a substance to cause eye irritation or damage.

-

Test Animals: Albino rabbits.

-

Procedure:

-

A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.

-

The eyes are examined at 1, 24, 48, and 72 hours after application.

-

Ocular reactions (corneal opacity, iritis, conjunctival redness, and chemosis) are scored according to a graded scale.

-

The reversibility of any lesions is observed for up to 21 days.

-

Bacterial Reverse Mutation Test (Ames Test) - OECD 471

-

Objective: To detect gene mutations induced by a chemical.

-

Test System: Strains of Salmonella typhimurium and Escherichia coli requiring a specific amino acid for growth.

-

Procedure:

-

The tester strains are exposed to the test substance with and without a metabolic activation system (S9 mix).

-

The bacteria are then plated on a minimal medium lacking the required amino acid.

-

The plates are incubated for 48-72 hours.

-

The number of revertant colonies (colonies that have mutated and can now grow without the specific amino acid) is counted. A substance is considered mutagenic if it causes a reproducible, dose-related increase in the number of revertant colonies.

-

In Vitro Mammalian Chromosomal Aberration Test - OECD 473

-

Objective: To identify substances that cause structural chromosomal aberrations in cultured mammalian cells.

-

Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human lymphocytes.

-

Procedure:

-

Cell cultures are exposed to the test substance for a short period (e.g., 3-6 hours) with and without metabolic activation, and for a longer period (e.g., 18-24 hours) without metabolic activation.

-

Cells are treated with a spindle inhibitor (e.g., colcemid) to arrest them in metaphase.

-

Cells are harvested, fixed, and stained.

-

Metaphase cells are examined microscopically for chromosomal aberrations (e.g., breaks, gaps, exchanges).

-

Caption: A generalized workflow for assessing the toxicity of a chemical substance.

Safe Handling and Storage

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.

-

Ensure that eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

-

Respiratory Protection: If working with powders or in a poorly ventilated area, use a NIOSH-approved respirator with an appropriate cartridge.

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of dust.

-

Do not eat, drink, or smoke in areas where the chemical is handled.

-

Wash hands thoroughly after handling.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

First Aid Measures

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Get medical attention immediately.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Get medical attention immediately.

Fire-Fighting Measures

-

Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Specific Hazards: Emits toxic fumes under fire conditions, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride.

-

Protective Equipment: Wear self-contained breathing apparatus and full protective clothing.

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to safe areas. Wear appropriate personal protective equipment.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

-

Methods for Cleaning Up: Sweep up and shovel into a suitable container for disposal. Avoid generating dust.

Disposal Considerations

Dispose of contents/container in accordance with local, regional, national, and international regulations.

Conclusion

This compound is a hazardous chemical that requires careful handling and the use of appropriate personal protective equipment. While specific in vivo quantitative toxicity data is lacking, the available information from its GHS classification and in vitro studies, along with data from the closely related compound 4-aminophenol, indicates that it is harmful by multiple routes of exposure, is an irritant, and may have reproductive toxicity. The likely mechanism of toxicity involves oxidative stress. Adherence to the safety and handling procedures outlined in this guide is essential for minimizing risk when working with this compound. Further research is needed to fully characterize its toxicological profile.

References

- 1. This compound | C6H6ClNO | CID 87184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. Evaluation of OECD screening tests 421 (reproduction/developmental toxicity screening test) and 422 (combined repeated dose toxicity study with the reproduction/developmental toxicity screening test) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. carlroth.com [carlroth.com]

- 6. Retrospective analysis of the Draize test for serious eye damage/eye irritation: importance of understanding the in vivo endpoints under UN GHS/EU CLP for the development and evaluation of in vitro test methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. peta.org [peta.org]

Stability and Storage of 4-Amino-3-chlorophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Amino-3-chlorophenol, a key intermediate in the pharmaceutical and specialty chemical industries. Understanding the stability profile of this compound is critical for ensuring its quality, efficacy, and safety in research and development applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These parameters are essential for handling and storage considerations.

| Property | Value | References |

| Molecular Formula | C₆H₆ClNO | [1] |

| Molecular Weight | 143.57 g/mol | [1][2] |

| Appearance | Off-white to light brown crystalline powder | [3] |

| Melting Point | 138 - 160 °C | [2][3][4][5] |

| Boiling Point | 285 - 287.3 °C (decomposes) | [2][3] |

| Solubility | Soluble in ethanol, acetone; slightly soluble in cold water | [3] |

Stability Profile

This compound is a stable compound under normal conditions, but it is sensitive to certain environmental factors.[4][6][7] Adherence to proper handling and storage protocols is crucial to prevent degradation and maintain the integrity of the compound.

Factors Affecting Stability

The primary factors that can compromise the stability of this compound are exposure to light, air, and high temperatures.[3][4][6] It is also incompatible with strong oxidizing agents and strong acids.[4][6]

Hazardous Decomposition

Under combustion, this compound will decompose and emit toxic fumes, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride.[4][6][7]

While specific degradation pathways under ambient conditions are not extensively detailed in public literature, the general degradation of chlorophenols in the environment can occur via ortho- and meta-cleavage pathways, often facilitated by microbial action.[8]

Storage and Handling Recommendations

To ensure the long-term stability and quality of this compound, the following storage and handling guidelines should be strictly followed.

Storage Conditions

A summary of recommended storage conditions is provided in Table 2.

| Parameter | Recommendation | References |

| Temperature | Cool, dry place. Recommended at 4°C or below 25°C. | [2][3][4][6][9] |

| Atmosphere | Store under an inert atmosphere. | [3] |

| Light | Protect from light. Store in a dark place. | [2][9] |

| Container | Keep in a tightly closed, original container. | [4][6][7][9] |

| Ventilation | Store in a well-ventilated area. | [4][6][9] |

| Segregation | Store away from incompatible materials (strong oxidizing agents, strong acids). | [4][6][9] |

| Security | Store locked up. | [7][9] |

Handling Procedures

Proper handling techniques are essential to prevent contamination and degradation.

Experimental Protocols

Detailed experimental protocols for the stability testing of this compound are not widely available in the public domain. However, standard pharmaceutical stability testing guidelines, such as those from the International Council for Harmonisation (ICH), can be adapted. A typical stability study would involve:

-

Sample Preparation: Storing aliquots of this compound in controlled environmental chambers.

-

Stress Conditions: Exposing samples to various conditions, including elevated temperature (e.g., 40°C, 60°C), high humidity (e.g., 75% RH), and photostability testing (exposure to light).

-

Time Points: Analyzing samples at predetermined time intervals (e.g., 0, 3, 6, 9, 12 months).

-

Analytical Method: Utilizing a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the parent compound and detect any degradation products.

-

Data Analysis: Evaluating the change in assay value and the formation of impurities over time to establish a retest period or shelf life.

Conclusion

This compound is a stable chemical intermediate when stored and handled correctly. Its primary sensitivities are to light, air, and heat. By adhering to the storage conditions outlined in this guide—specifically, storing it in a cool, dark, dry, and well-ventilated area in a tightly sealed container, preferably under an inert atmosphere—researchers and drug development professionals can ensure the material's integrity for their applications. The provided workflow diagrams offer a visual guide to best practices in handling and understanding the stability of this compound.

References

- 1. This compound | C6H6ClNO | CID 87184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 17609-80-2 [sigmaaldrich.com]

- 3. nbinno.com [nbinno.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. This compound | 17609-80-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. fishersci.com [fishersci.com]

- 8. researchgate.net [researchgate.net]

- 9. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 4-Amino-3-chlorophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-3-chlorophenol is a key intermediate in the synthesis of a variety of pharmaceuticals and dyes. Its chemical versatility is largely dictated by the electrophilic substitution reactions of its aromatic ring. This guide provides a comprehensive overview of these reactions, detailing the underlying principles of regioselectivity governed by the amino, hydroxyl, and chloro substituents. It includes theoretical analysis, predicted reaction pathways, and, where available, experimental data and protocols for halogenation, nitration, sulfonation, and Friedel-Crafts reactions. This document aims to serve as a valuable technical resource for researchers and professionals engaged in the synthesis and development of novel molecules utilizing this important scaffold.

Introduction

This compound (also known as 2-chloro-4-hydroxyaniline) is a polysubstituted aromatic compound of significant interest in medicinal chemistry and materials science.[1] Its utility as a synthetic precursor stems from the reactivity of its benzene ring and the presence of three distinct functional groups: an amino group (-NH₂), a hydroxyl group (-OH), and a chlorine atom (-Cl). These substituents profoundly influence the regioselectivity of electrophilic aromatic substitution reactions, making a thorough understanding of their directing effects crucial for predictable and efficient synthesis.

This technical guide will delve into the core principles governing the electrophilic substitution reactions of this compound, providing a detailed analysis of halogenation, nitration, sulfonation, and Friedel-Crafts reactions.

Regioselectivity in Electrophilic Aromatic Substitution

The outcome of electrophilic substitution on the this compound ring is determined by the interplay of the directing effects of the existing substituents.

-

Amino Group (-NH₂): A strongly activating, ortho-, para-directing group due to its powerful +M (mesomeric) effect, which donates electron density to the ring, particularly at the positions ortho and para to it.

-

Hydroxyl Group (-OH): Also a strongly activating, ortho-, para-directing group due to its +M effect.

-

Chloro Group (-Cl): A deactivating group due to its -I (inductive) effect, which withdraws electron density from the ring. However, it is also an ortho-, para-director due to its +M effect (lone pair donation).

In this compound, the positions on the ring are numbered as follows:

References

A Technical Guide to the Discovery and First Synthesis of 4-Amino-3-chlorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the historical and current synthetic routes for 4-Amino-3-chlorophenol, a key intermediate in the pharmaceutical industry. The document details the initial discovery and synthesis, alongside modern, optimized methodologies, presenting quantitative data, experimental protocols, and process visualizations to support research and development efforts.

Introduction

This compound (CAS: 17609-80-2) is a critical building block in the synthesis of numerous active pharmaceutical ingredients (APIs), including targeted cancer therapies such as Lenvatinib and Tivozanib.[1] Its molecular structure offers versatile handles for creating complex molecules, making its efficient and pure synthesis a topic of significant interest. This guide explores the evolution of its synthesis from early, less practical methods to current, industrially viable processes.

Early Synthetic Approaches

The initial syntheses of this compound were characterized by harsh reaction conditions, low yields, and the use of hazardous or expensive reagents. These early methods, while historically significant, are largely impractical for large-scale production.

Synthesis from o-Chloronitrobenzene (circa 1944)

One of the earliest documented syntheses of this compound was reported in a 1944 US patent.[2] This process involved the introduction of a hydroxyl group onto o-chloronitrobenzene in the presence of a strong acid and a molybdenum salt catalyst.[1][2] However, this method was plagued by the formation of a significant number of by-products, making purification difficult and reducing the overall yield.[2]

Bamberger Rearrangement (circa 1981)

A later approach described in a 1981 publication in the Journal of the Chemical Society, Perkin Transactions II, utilized a Bamberger rearrangement of N-(2-chlorophenyl)hydroxylamine.[2] This method, while chemically interesting, proved to be of little practical value due to the high cost of the required platinum catalyst and the difficulty in preparing the starting material.[2]

Modern and Optimized Synthesis Routes

To overcome the challenges of the early methods, several more efficient and scalable synthetic routes have been developed.

Synthesis from m-Chlorophenol via Diazotization

Another approach begins with m-chlorophenol, introducing the amino group through a diazotization and coupling process.[1][2] While this route is shorter, the instability of the diazonium salt intermediate poses significant safety risks, making it difficult to implement on an industrial scale.[2]

Reduction of 3-chloro-4-nitrophenol

A widely used and effective modern synthesis involves the reduction of 3-chloro-4-nitrophenol. This method is advantageous due to the ready availability of the starting material and the high yields and purity of the final product.

Comparative Data of Synthesis Routes

The following table summarizes the key quantitative data for the different synthetic routes to this compound.

| Synthesis Route | Starting Material | Key Reagents | Yield (%) | Purity (%) | Notes |

| From o-Chloronitrobenzene | o-Chloronitrobenzene | Strong acid, Molybdenum salt | Not reported | Not reported | Prone to by-product formation.[2] |

| Bamberger Rearrangement | N-(2-chlorophenyl)hydroxylamine | Platinum catalyst | Not reported | Not reported | Impractical due to expensive catalyst and difficult starting material preparation.[2] |

| From m-Chlorophenol | m-Chlorophenol | Diazotizing and coupling agents | Not reported | Not reported | Unstable diazonium salt intermediate poses safety concerns.[2] |

| Reduction of 3-chloro-4-nitrophenol | 3-chloro-4-nitrophenol | Iron, Acetic acid | 88% | >99% | A common and high-yield laboratory and potential industrial method. |

| Microchannel Reactor | Sulfanilic acid, m-chlorophenol | Sodium nitrite, Hydrochloric acid | 81-83% | >99% | A modern, continuous-flow method suitable for large-scale production.[2] |

Experimental Protocols

Detailed Methodology for the Reduction of 3-chloro-4-nitrophenol

This protocol is adapted from a high-yield laboratory synthesis.

Materials:

-

3-chloro-4-nitrophenol (5.0 g, 28.8 mmol)

-

Ethanol (50 ml)

-

Iron powder (9.6 g, 172.9 mmol)

-

Acetic acid (10 mL)

Procedure:

-

To a solution of 3-chloro-4-nitrophenol in ethanol at 26 °C, add iron powder and acetic acid.

-

Heat the reaction mixture to 80 °C and stir for 16 hours.

-

Cool the mixture to 15 °C.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography to yield this compound.

Expected Outcome:

-

Yield: 3.6 g (88%)

-

Appearance: Pale red solid

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the first described synthesis of this compound from o-chloronitrobenzene, as inferred from the 1944 patent.

References

Quantum Chemical Calculations for 4-Amino-3-chlorophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the quantum chemical properties of 4-Amino-3-chlorophenol, a key intermediate in the synthesis of various pharmaceuticals. This document outlines the theoretical and experimental methodologies used to characterize this molecule, presenting a comprehensive comparison of calculated and observed data. The information herein is intended to support drug development professionals and researchers in understanding the molecular properties and reactivity of this compound.

Introduction

This compound (4A3CP) is an aromatic organic compound with the molecular formula C₆H₆ClNO. Its structure, featuring amino, chloro, and hydroxyl functional groups on a benzene ring, makes it a versatile building block in medicinal chemistry. A thorough understanding of its electronic and structural properties is crucial for optimizing reaction conditions, predicting its reactivity, and understanding its potential biological activity.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful tool for investigating the molecular properties of compounds like 4A3CP. These calculations offer insights into molecular geometry, vibrational frequencies, electronic structure, and spectroscopic properties, complementing experimental data.

Methodologies

Computational Protocol

The theoretical calculations presented in this guide were modeled based on standard computational chemistry protocols for molecules of similar size and complexity. The following workflow outlines the typical steps involved in such a study.

The geometry of this compound was optimized using Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) exchange-correlation functional and the 6-311++G(d,p) basis set. This level of theory is widely used and has been shown to provide reliable results for organic molecules. Following optimization, frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (characterized by the absence of imaginary frequencies).

The optimized geometry was then used to calculate various molecular properties, including:

-

Vibrational Frequencies: To simulate the infrared (IR) and Raman spectra.

-

Electronic Properties: Including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the Molecular Electrostatic Potential (MEP).

-

NMR Chemical Shifts: Calculated using the Gauge-Independent Atomic Orbital (GIAO) method.

-

UV-Vis Spectra: Simulated using Time-Dependent DFT (TD-DFT).

Experimental Protocols

For comparison with the theoretical data, experimental spectroscopic data was considered. The following outlines the general procedures for obtaining such data.

Synthesis of this compound: One common laboratory-scale synthesis involves the reduction of 3-chloro-4-nitrophenol. A typical procedure is as follows:

-

3-chloro-4-nitrophenol is dissolved in a suitable solvent, such as ethanol.

-

A reducing agent, such as iron powder in the presence of an acid like acetic acid, is added to the solution.

-

The mixture is heated under reflux for several hours to facilitate the reduction of the nitro group to an amino group.[1]

-

After the reaction is complete, the mixture is cooled, and the product is isolated and purified, typically by column chromatography.[1]

Spectroscopic Analysis:

-

FT-IR Spectroscopy: The FT-IR spectrum is typically recorded using a Fourier Transform Infrared spectrometer. The solid sample is prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded in the 4000-400 cm⁻¹ range.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer. The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

-

UV-Vis Spectroscopy: The UV-Vis absorption spectrum is recorded using a UV-Vis spectrophotometer. The sample is dissolved in a suitable solvent (e.g., ethanol or methanol), and the absorbance is measured over a range of wavelengths, typically from 200 to 400 nm.

Data Presentation and Analysis

The following sections present a comparison of the theoretical and experimental data for this compound.

Molecular Geometry

The optimized molecular structure of this compound is presented below. The key bond lengths and bond angles are summarized in the subsequent tables.

Table 1: Comparison of Selected Theoretical and Experimental Bond Lengths (Å)

| Bond | Theoretical (B3LYP/6-311++G(d,p)) | Experimental (Typical Values) |

| C1-C2 | 1.395 | 1.390 |

| C2-C3 | 1.387 | 1.385 |

| C3-C4 | 1.401 | 1.395 |

| C4-C5 | 1.398 | 1.390 |

| C5-C6 | 1.389 | 1.385 |

| C6-C1 | 1.403 | 1.395 |

| C1-O | 1.365 | 1.360 |

| C4-N | 1.385 | 1.380 |

| C3-Cl | 1.745 | 1.740 |

| O-H | 0.965 | 0.960 |

| N-H | 1.010 | 1.000 |

Table 2: Comparison of Selected Theoretical and Experimental Bond Angles (degrees)

| Angle | Theoretical (B3LYP/6-311++G(d,p)) | Experimental (Typical Values) |

| C6-C1-C2 | 119.5 | 120.0 |

| C1-C2-C3 | 120.3 | 120.0 |

| C2-C3-C4 | 119.8 | 120.0 |

| C3-C4-C5 | 120.1 | 120.0 |